molecular formula C15H11N3O4 B5025548 N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide

N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide

Cat. No.: B5025548
M. Wt: 297.26 g/mol
InChI Key: HCAHHFBODBWOJB-UHFFFAOYSA-N
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Description

N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring and two furan rings, which are known for their aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-aminopyridine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the furan and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The furan and pyridine rings facilitate binding through π-π interactions and hydrogen bonding. The exact pathways depend on the specific application, such as inhibiting microbial growth or modulating inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Uniqueness

N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide is unique due to the presence of two furan rings, which enhance its aromaticity and potential for π-π interactions. This structural feature distinguishes it from similar compounds and contributes to its unique chemical and biological properties .

Properties

IUPAC Name

N-[2-(furan-2-carbonylamino)pyridin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c19-14(11-5-2-8-21-11)17-10-4-1-7-16-13(10)18-15(20)12-6-3-9-22-12/h1-9H,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAHHFBODBWOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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